molecular formula C10H13O4- B3342430 (5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate CAS No. 205652-51-3

(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate

Cat. No. B3342430
CAS RN: 205652-51-3
M. Wt: 197.21 g/mol
InChI Key: IVDTWAWVLYDSAB-DTWKUNHWSA-M
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Description

(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as rosmarinic acid and is found in various plants, including rosemary, sage, and thyme. Rosmarinic acid has been extensively studied for its many potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of rosmarinic acid is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Rosmarinic acid has also been found to inhibit the activity of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Rosmarinic acid has been found to have various biochemical and physiological effects. The compound has been shown to have potent antioxidant activity, which helps to protect cells from oxidative damage. Rosmarinic acid has also been found to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, the compound has been found to have antimicrobial activity, which can help to prevent the growth of harmful bacteria and fungi.

Advantages and Limitations for Lab Experiments

Rosmarinic acid has several advantages when used in lab experiments. The compound is readily available, and the extraction process is relatively simple. Additionally, rosmarinic acid is stable and can be easily stored for long periods. However, the compound also has some limitations. For example, the purity of the compound obtained from plant sources can vary, which can affect the results of experiments. Additionally, the solubility of rosmarinic acid can be limited, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of rosmarinic acid. One potential area of research is the development of new methods for the synthesis of the compound. Additionally, more research is needed to fully understand the mechanism of action of rosmarinic acid and its effects on various signaling pathways in the body. Further studies are also needed to investigate the potential applications of rosmarinic acid in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, more research is needed to investigate the safety and toxicity of rosmarinic acid in humans.

Scientific Research Applications

Rosmarinic acid has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. The compound has been found to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-2-3-6-4-5-7(10(13)14)9(12)8(6)11/h4-5,8-9,11-12H,2-3H2,1H3,(H,13,14)/p-1/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDTWAWVLYDSAB-DTWKUNHWSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C(C1O)O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474532
Record name ZINC04262123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205652-51-3
Record name ZINC04262123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate
Reactant of Route 2
(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate
Reactant of Route 3
(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate
Reactant of Route 4
(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate
Reactant of Route 5
(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate
Reactant of Route 6
(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate

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